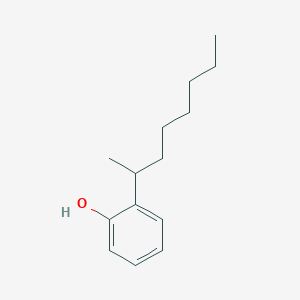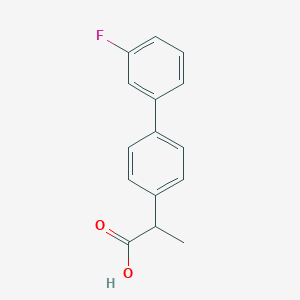
Fluprofen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluprofen, also known as 2-(4-fluorophenyl) propionic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It was first synthesized in the 1960s and has since been used to treat various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. Fluprofen is a derivative of ibuprofen, which is another commonly used NSAID.
作用機序
Fluprofen works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and swelling. By inhibiting COX, fluprofen reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.
生化学的および生理学的効果
Fluprofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It has also been shown to reduce the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair. Fluprofen has been shown to have a number of cardiovascular effects, including a reduction in blood pressure and an improvement in endothelial function.
実験室実験の利点と制限
Fluprofen has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which makes it a useful tool for researchers. However, there are also some limitations to the use of fluprofen in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. It can also have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on fluprofen. One area of interest is the potential use of fluprofen in the treatment of Alzheimer's disease. Another area of interest is the development of more selective COX inhibitors, which may have fewer off-target effects than current NSAIDs. There is also interest in the development of new formulations of fluprofen, such as sustained-release formulations, which may improve its efficacy and reduce the need for frequent dosing.
合成法
The synthesis of fluprofen involves the reaction of 4-fluorobenzoyl chloride with propionic acid in the presence of a base such as triethylamine. The reaction produces fluprofen and hydrogen chloride gas as a byproduct. The purity of the synthesized fluprofen can be improved by recrystallization from a suitable solvent such as ethanol.
科学的研究の応用
Fluprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Fluprofen has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid plaques in the brain.
特性
CAS番号 |
17692-38-5 |
|---|---|
製品名 |
Fluprofen |
分子式 |
C15H13FO2 |
分子量 |
244.26 g/mol |
IUPAC名 |
2-[4-(3-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h2-10H,1H3,(H,17,18) |
InChIキー |
TYCOFFBAZNSQOJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



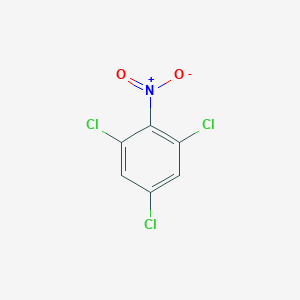
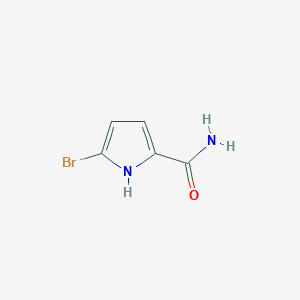
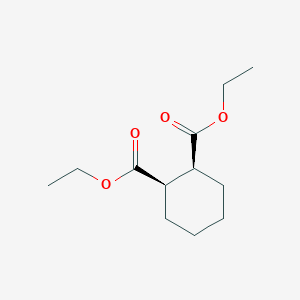


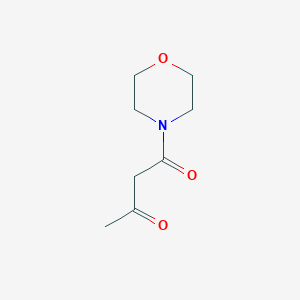
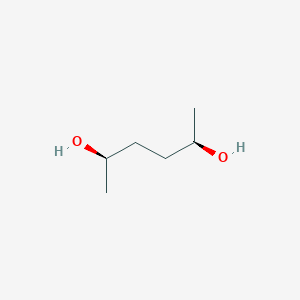
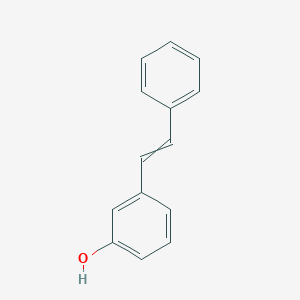
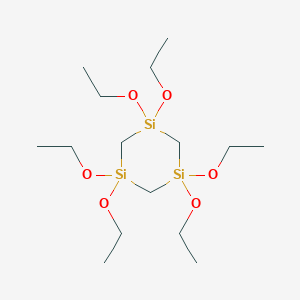
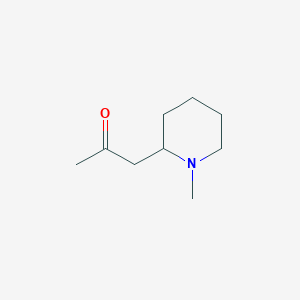
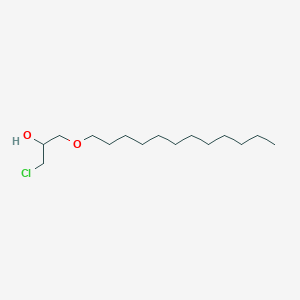
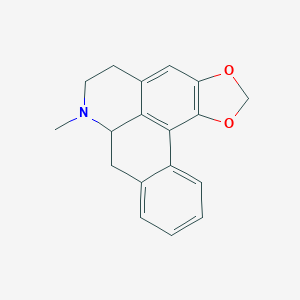
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)
